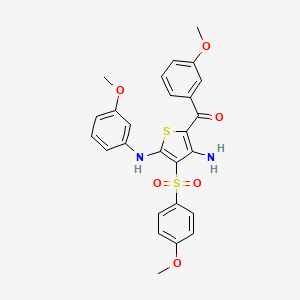

![molecular formula C18H23N3O2S B2927429 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 1007528-56-4](/img/structure/B2927429.png)

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-Ray crystallographic analysis . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, FTIR–ATR and NMR experiments have been used to characterize the synthesized N-heterocyclic amine .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on pyrazole amide derivatives, such as the target compound, has shown promising directions in the design and synthesis of molecules with significant biological activities. For instance, the study by Xi-le Deng et al. (2016) demonstrates the synthesis of new pyrazole amide derivatives with notable insecticidal activity against Helicoverpa armigera (cotton bollworm). This indicates the potential of such compounds in developing environmentally benign pest regulators (Xi-le Deng et al., 2016).

Material Science Applications

In the field of material sciences, compounds with the pyrazole amide structure are explored for their utility in creating advanced materials. Erjun Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for donor−acceptor copolymers, highlighting their application in photovoltaic devices. Such research underlines the role of these compounds in the development of new materials for energy conversion and storage (Erjun Zhou et al., 2010).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of pyrazole derivatives are another area of interest. Research by A. Asiri and Salman A. Khan (2010) on Schiff bases containing pyrazol-5-one demonstrated moderate to good antibacterial activity against common bacterial strains, suggesting their potential in medicinal chemistry for drug development (A. Asiri & Salman A. Khan, 2010).

Chemical Properties and Structural Analysis

Studies also delve into the chemical properties and structural characterizations of similar compounds. For example, N. Burcu Arslan et al. (2015) performed a detailed spectroscopic and structural characterization of p-nitrobenzamide compounds, providing insights into the molecular geometries and vibrational frequencies through experimental and theoretical approaches (N. Burcu Arslan et al., 2015).

Orientations Futures

The future directions in the research of similar compounds involve their applications in the field of pharmaceutics and medicinal chemistry. 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Propriétés

IUPAC Name |

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-11-6-12(2)8-13(7-11)17(22)19-16-14-9-24(23)10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBVBIYMEHXELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

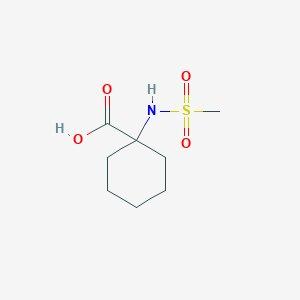

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)

![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)

![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

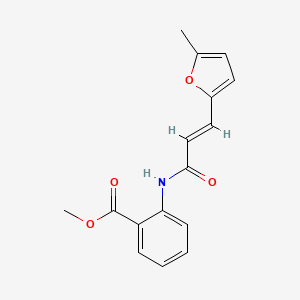

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

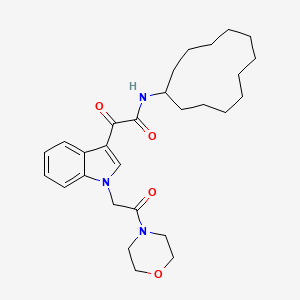

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)